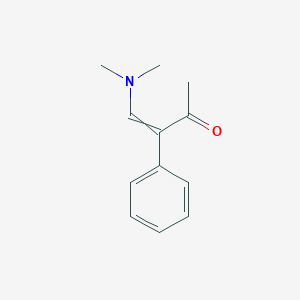

4-(Dimethylamino)-3-phenylbut-3-en-2-one

Description

4-(Dimethylamino)-3-phenylbut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a dimethylamino group (-N(CH₃)₂) at the 4-position and a phenyl group at the 3-position. This compound is of interest due to its conjugated enone system, which imparts reactivity in nucleophilic additions and electron-transfer reactions. The dimethylamino group enhances electron density, influencing solubility, stability, and applications in organic synthesis and materials science.

Properties

CAS No. |

66606-22-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-(dimethylamino)-3-phenylbut-3-en-2-one |

InChI |

InChI=1S/C12H15NO/c1-10(14)12(9-13(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |

InChI Key |

JMXVESGATWXZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CN(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 4-(Dimethylamino)-3-phenylbut-3-en-2-one exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents. The compound's mechanism involves apoptosis induction and cell cycle arrest in cancer cells .

2. Synthesis of Bioactive Compounds

This chalcone derivative serves as a versatile building block in the synthesis of biologically active compounds. It has been utilized to synthesize derivatives that exhibit anti-inflammatory and antimicrobial activities, thus broadening its therapeutic potential .

Organic Synthesis Applications

1. Reaction Intermediates

In synthetic organic chemistry, this compound is employed as an intermediate for synthesizing more complex molecules. Its ability to participate in various reactions, including Michael additions and condensation reactions, makes it valuable for creating diverse chemical entities .

2. Catalysis

The compound has been used in catalytic processes, particularly in the synthesis of chiral compounds through asymmetric transformations. Its structural features facilitate reactions that yield high enantioselectivity, which is crucial for developing pharmaceuticals .

Materials Science Applications

1. Nonlinear Optical Materials

Due to its unique electronic properties, this compound has found applications in materials science, specifically in the development of nonlinear optical materials. These materials are essential for various photonic applications, including frequency doubling and optical switching .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

| Application | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Intermediate Synthesis | Michael Addition | 29.7% | |

| Chiral Synthesis | Asymmetric Transformation | High Enantioselectivity |

Case Studies

Case Study 1: Anticancer Research

A notable study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Synthesis of New Derivatives

In another investigation, researchers synthesized various derivatives of this chalcone and tested their biological activities. Several derivatives exhibited enhanced antimicrobial properties compared to the parent compound, demonstrating the importance of structural modifications in drug design.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes acid- or base-mediated cyclization to form bicyclic structures. For example:

-

In the presence of HCl, 4-(Dimethylamino)-3-phenylbut-3-en-2-one cyclizes to form 6-acetyl-4-cyano-1-methyl-5,8-diphenyl-2-azabicyclo[2.2.2]octan-3-one (yield: ~65%) .

-

The reaction proceeds through keto-enol tautomerism, followed by intramolecular nucleophilic attack by the dimethylamino nitrogen on the carbonyl carbon.

Mechanistic Pathway

-

Protonation of the carbonyl oxygen under acidic conditions.

-

Enolization to form a conjugated enol intermediate.

-

Intramolecular cyclization via nucleophilic attack.

Friedel-Crafts/Michael Addition Cascade

A notable reaction involves Yb(OTf)₃-catalyzed coupling with dimethyl 2-phenylcyclopropane-1,1-dicarboxylate :

| Parameter | Details |

|---|---|

| Catalyst | Yb(OTf)₃ (10 mol %) |

| Conditions | CHCl₃, 60°C, 72 h, 4 Å molecular sieves |

| Product | Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)-dicarboxylate |

| Yield | 72% |

| Diastereoselectivity | 7:3 (trans vs. cis) |

The reaction proceeds via a Friedel-Crafts ring-opening of the cyclopropane, followed by an intramolecular Michael addition. The dimethylamino group directs regioselectivity by activating the aromatic ring for electrophilic attack.

Conjugate Addition Reactions

The α,β-unsaturated ketone participates in Michael additions with nucleophiles:

-

Reaction with cyanoacetamide in a 1:1 molar ratio yields 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one .

-

With a 2:1 ketone-to-cyanoacetamide ratio, two products form:

-

1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one (major).

-

3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one (minor).

-

Key Factors Influencing Product Distribution

-

Reactant stoichiometry.

-

Reaction pH (acidic conditions favor cyclization).

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements:

-

Treatment with H₂SO₄ converts 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one into a bicyclo[2.2.2]octanone derivative via a retro-aldol/aldol cascade .

Reactivity Comparison with Analogues

Catalytic Systems and Yields

| Reaction Type | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Cyclization | HCl | 65% | |

| Friedel-Crafts/Michael | Yb(OTf)₃ | 72% | |

| Conjugate Addition | NaOH | 80% |

Structural Insights from Crystallography

X-ray studies reveal:

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds reveals key differences in physical properties, reactivity, and applications. Below is a detailed analysis supported by research findings:

Structural Analogues and Substituent Effects

4-Amino-4-phenylbut-3-en-2-one

- Structure: Primary amino (-NH₂) group at the 4-position instead of dimethylamino .

- Physical Properties: Melting point 84–86°C, lower molecular weight (162.08 g/mol) compared to the dimethylamino derivative (MW 203.27 g/mol) .

- Reactivity: The primary amino group participates in hydrogen bonding, enhancing crystallinity but reducing solubility in non-polar solvents. In contrast, the dimethylamino group increases lipophilicity, improving organic solvent solubility .

3-(3,4-Dimethoxyphenyl)-4-(dimethylamino)-3-buten-2-one

- Structure: Dimethoxyphenyl substituent at the 3-position alongside the dimethylamino group .

- Physical Properties: Higher molecular weight (249.31 g/mol) due to methoxy groups.

- Reactivity : Enhanced electron density from methoxy groups may accelerate electrophilic substitutions or Diels-Alder reactions compared to the phenyl-substituted analogue .

4-Benzylamino-pent-3-en-2-one

- Structure: Benzylamino (-NHCH₂C₆H₅) group instead of dimethylamino .

- Reactivity: The bulky benzyl group introduces steric hindrance, reducing reaction rates in nucleophilic additions. The dimethylamino group’s smaller size allows for faster kinetics in similar reactions .

Functional Group Comparisons

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

- Key Findings: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to its ester group’s electron-withdrawing effect, which synergizes with the dimethylamino group’s electron-donating nature. In contrast, 2-(dimethylamino)ethyl methacrylate relies on methacrylate’s dual functionality but shows lower conversion rates in resin cements .

Physicochemical Properties

Table 1: Comparative Properties of Selected Enones

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(Dimethylamino)-3-phenylbut-3-en-2-one to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, and catalyst selection) and monitoring intermediates. For enaminones like this compound, the reaction between β-diketones and dimethylamine derivatives under Lewis acid catalysis (e.g., ZnCl₂ or AlCl₃) is common. Key steps include:

- Intermediate Characterization : Use thin-layer chromatography (TLC) to track reaction progress.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is effective.

- Yield Optimization : Adjust stoichiometry of dimethylamine and β-diketone precursors (e.g., 1.2:1 molar ratio) to minimize side reactions .

- Purity Validation : Melting point analysis (lit. range: 84–87°C) and ¹H NMR (δ 2.15 ppm for methyl group; aromatic protons at δ 7.26–7.55 ppm) confirm purity .

Advanced: How can computational modeling (e.g., DFT) resolve contradictions in spectroscopic data for this compound’s tautomeric equilibria?

Methodological Answer:

Discrepancies in NMR or IR data often arise from tautomeric shifts (enol vs. keto forms). To address this:

- DFT Calculations : Use Gaussian or ORCA software to calculate energy-minimized tautomer structures and predict NMR chemical shifts. Compare theoretical vs. experimental δ values for the dimethylamino group (δ ~2.15 ppm) and enolic protons (δ ~5.45 ppm) .

- Solvent Effects : Simulate solvent polarity (e.g., chloroform vs. DMSO) to predict tautomer dominance. Polar solvents stabilize enolic forms via hydrogen bonding .

- Validation : Cross-reference with X-ray crystallography data (if available) to confirm tautomeric preferences .

Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the enaminone backbone (e.g., δ 5.45 ppm for the α,β-unsaturated carbonyl proton) and dimethylamino group (singlet at δ 2.15 ppm) .

- HRMS : Validate molecular formula (C₁₃H₁₇NO) with high-resolution mass spectrometry (expected [M+H]⁺: 204.1388) .

- FTIR : Confirm carbonyl stretch (~1650 cm⁻¹) and N–H vibration (~3300 cm⁻¹ for enaminone tautomers) .

Advanced: How can kinetic studies elucidate the mechanistic pathway of this compound in heterocyclic synthesis?

Methodological Answer:

- Rate Determination : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures (e.g., 25–80°C) and solvent systems. Plot ln(k) vs. 1/T for activation energy (Eₐ) calculation .

- Intermediate Trapping : Quench reactions at timed intervals and analyze via LC-MS to identify transient intermediates (e.g., zwitterionic species in cyclocondensation reactions) .

- Isotopic Labeling : Incorporate ¹⁵N-labeled dimethylamine to track nitrogen migration pathways in product formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation : Perform reactions in a fume hood due to potential amine volatility .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste for incineration .

Advanced: How can structure-activity relationship (SAR) studies of this compound guide its application in drug discovery?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with substituted phenyl rings (e.g., electron-withdrawing groups) to assess electronic effects on bioactivity.

- Biological Assays : Test cytotoxicity (via MTT assay) and receptor binding affinity (e.g., kinase inhibition assays) to correlate substituents with potency .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 integrase or bacterial enzymes) .

Basic: What solvents and reaction conditions minimize decomposition of this compound during storage?

Methodological Answer:

- Storage Solvents : Use anhydrous dichloromethane or toluene under inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Stability Monitoring : Periodically analyze via HPLC to detect degradation products (e.g., oxidized carbonyl species) .

Advanced: How can contradictions in reported synthetic yields for this compound be resolved through systematic error analysis?

Methodological Answer:

- Error Source Identification : Compare methodologies across studies (e.g., catalyst purity, solvent drying methods).

- Reproducibility Trials : Replicate reactions under controlled conditions (e.g., fixed humidity levels) to isolate variables .

- Statistical Validation : Apply ANOVA to determine significance of yield variations between batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.